molecular formula C37H72O5 B7823846 Stearic acid, monoester with glycerol monopalmitate CAS No. 29593-61-1

Stearic acid, monoester with glycerol monopalmitate

Cat. No.: B7823846
CAS No.: 29593-61-1
M. Wt: 597.0 g/mol
InChI Key: VYQDALBEQRZDPL-UHFFFAOYSA-N
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Description

1-Palmitoyl-2-Stearoyl-3-Oleoyl-rac-glycerol (CAS 2190-28-5), is a triacylglycerol (TAG) composed of three fatty acid chains esterified to a glycerol backbone. Specifically, it contains:

This compound is naturally found in various sources, including cocoa butter and plant oils. Its unique fatty acid composition contributes to its distinct properties and applications.

Preparation Methods

Synthetic Routes:: 1-Stearoyl-2-Palmitoyl-rac-glycerol can be synthesized through chemical esterification of glycerol with the corresponding fatty acids. The reaction typically involves the use of acid catalysts and controlled conditions.

Industrial Production:: While industrial-scale production methods may vary, they generally follow similar principles. Large-scale synthesis involves lipid extraction from natural sources (such as cocoa beans or plant seeds) followed by purification and fractionation to isolate the desired TAG.

Chemical Reactions Analysis

Reactivity:: 1-Stearoyl-2-Palmitoyl-rac-glycerol undergoes various chemical reactions, including:

    Hydrolysis: Cleavage of the ester bonds by water or enzymes.

    Oxidation: Reaction with oxygen, leading to oxidative degradation.

    Interesterification: Exchange of fatty acid positions within the TAG.

Common Reagents and Conditions::
  • Hydrolysis: Alkaline or acid hydrolysis.
  • Oxidation: Peroxides, metal catalysts, or enzymes.
  • Interesterification: Alkali metal alkoxides or lipases.

Major Products:: The primary products depend on the specific reaction conditions. Hydrolysis yields glycerol and the corresponding free fatty acids. Oxidation generates oxidized TAGs, while interesterification results in rearranged TAG isomers.

Scientific Research Applications

1-Stearoyl-2-Palmitoyl-rac-glycerol finds applications in:

    Food Industry: As a component of cocoa butter, it contributes to chocolate texture and stability.

    Pharmaceuticals: Potential drug delivery systems due to its biocompatibility.

    Lipid Metabolism Research: Investigating lipid digestion and absorption.

Mechanism of Action

The exact mechanism remains context-dependent. its effects likely involve interactions with cellular membranes, lipid metabolism pathways, and signaling cascades.

Comparison with Similar Compounds

1-Stearoyl-2-Palmitoyl-rac-glycerol shares similarities with other TAGs, such as 1-Palmitoyl-2-Oleoyl-3-Stearoyl-rac-glycerol (CAS 2190-27-4) and 1-Palmitoyl-2-Linoleoyl-3-Stearoyl-rac-glycerol (CAS 2190-12-7). Each compound’s unique fatty acid composition influences its properties and applications .

Properties

IUPAC Name

(2-hexadecanoyloxy-3-hydroxypropyl) octadecanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C37H72O5/c1-3-5-7-9-11-13-15-17-18-20-21-23-25-27-29-31-36(39)41-34-35(33-38)42-37(40)32-30-28-26-24-22-19-16-14-12-10-8-6-4-2/h35,38H,3-34H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYQDALBEQRZDPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)OCC(CO)OC(=O)CCCCCCCCCCCCCCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C37H72O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10276259, DTXSID40952074
Record name 1,2,3-Propanetriol hexadecanoate octadecanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10276259
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(Hexadecanoyloxy)-3-hydroxypropyl octadecanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40952074
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

597.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

29593-61-1, 14015-55-5
Record name Stearic acid, monoester with glycerol monopalmitate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029593611
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,2,3-Propanetriol hexadecanoate octadecanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10276259
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(Hexadecanoyloxy)-3-hydroxypropyl octadecanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40952074
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Stearic acid, monoester with glycerol monopalmitate
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